1,9-Diaminononane

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

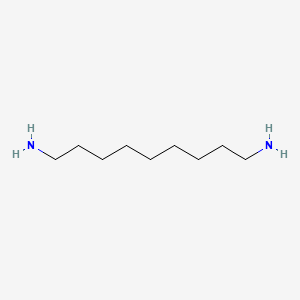

2D Structure

3D Structure

特性

IUPAC Name |

nonane-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c10-8-6-4-2-1-3-5-7-9-11/h1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVFQLYZSNZBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20214849 | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646-24-2 | |

| Record name | 1,9-Nonanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonamethylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonamethylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20214849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complexation with 1,9 Diaminononane

Precursor for Complex Molecules

As a bifunctional reagent, it is used by researchers to construct more complex molecules. chemimpex.com The two amine groups can be reacted selectively or simultaneously to build larger, more intricate chemical architectures, facilitating advancements in chemical research and development. chemimpex.comsoton.ac.uk

Role in the Synthesis of Corrosion Inhibitors

The amine groups in 1,9-Diaminononane can adsorb onto metal surfaces, forming a protective layer. This property makes it an effective component in the formulation of corrosion inhibitors, which are critical for protecting metal equipment in industries such as oil and gas. chemimpex.com

Coordination Chemistry and Material Science

Ligand in Metal-Organic Frameworks (MOFs)

This compound has been studied for its potential use in the development of new materials like metal-organic frameworks (MOFs). guidechem.com In this context, it can act as a templating agent or a ligand that helps to direct the structure of the framework.

Formation of Coordination Complexes

Research has demonstrated the formation of coordination complexes with various transition metals. For example, it has been used to synthesize a three-dimensional copper(II)-benzenetetracarboxylate complex, where the protonated diamine acts as a template, influencing the crystal structure through hydrogen bonding. researchgate.net It has also been incorporated into cobalt(III) complexes. acs.org

Development of Advanced Materials

The versatility of this compound makes it a compound of interest for creating advanced materials with tailored properties. chemimpex.com Its compatibility with different substrates allows for innovation in materials designed for specific functions, such as those with unique photoluminescent or responsive properties. chemimpex.comsigmaaldrich.com

Environmental Fate, Ecotoxicology, and Occupational Safety Considerations

Environmental Fate Studies of 1,9-Diaminononane

The environmental fate of a chemical substance describes its transport and transformation in the environment.

Degradation Pathways (Biotic and Abiotic)

Information in safety data sheets suggests that persistence is unlikely for this compound based on its water solubility. fishersci.co.ukthermofisher.comfishersci.com While specific biotic and abiotic degradation pathway studies are not detailed in the provided results, the general consensus is that the substance is not considered persistent. fishersci.co.ukthermofisher.com

Bioaccumulation Potential

Bioaccumulation is the process by which substances build up in an organism. For this compound, bioaccumulation is considered unlikely. fishersci.co.ukthermofisher.comfishersci.com This assessment is based on the substance's properties, although specific bioaccumulation studies are not cited. fishersci.co.ukthermofisher.comfishersci.com The substance is not classified as persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). fishersci.co.uk

Mobility in Soil and Water

Due to its water-soluble nature, this compound is expected to be highly mobile in soil and may spread in water systems. fishersci.co.ukthermofisher.comfishersci.com This high mobility suggests a potential for the compound to move through the environment. fishersci.co.ukthermofisher.comfishersci.com

Ecotoxicological Impact Assessment of this compound

Ecotoxicology studies the effects of toxic chemicals on biological organisms, especially at the population, community, and ecosystem level.

Aquatic Toxicity to Organisms (e.g., Algae, Daphnia, Fish)

Ecotoxicity data indicates potential harm to aquatic life. Do not empty into drains. fishersci.co.uk A study on Danio rerio (zebrafish) showed a 96-hour static LC50 (lethal concentration for 50% of the test organisms) of 40.5 mg/L. fishersci.co.uk Information regarding toxicity to algae and daphnia was not available in the provided search results. fishersci.co.uk

Table 1: Aquatic Toxicity of this compound

| Organism | Test Type | Duration | Result | Citation |

|---|

Terrestrial Toxicity to Non-target Organisms

Specific data on the terrestrial toxicity of this compound to non-target organisms was not available in the provided search results. General guidance for terrestrial ecotoxicology involves testing on various species including earthworms, plants, and soil microorganisms. ecotoxa.comeuropa.eu

Occupational Safety and Handling Procedures for this compound

The safe handling of this compound in an occupational setting is governed by its hazardous properties. Adherence to established safety protocols is essential to minimize risks to personnel.

Hazard Identification and Classification

This compound is classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). fishersci.com Its primary hazards include severe skin and eye damage. fishersci.comthermofisher.com The compound is a corrosive, off-white solid that is sensitive to air and hygroscopic (absorbs moisture from the air). thermofisher.comguidechem.com

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of this compound. The signal word associated with this chemical is "Danger". fishersci.comthermofisher.comsigmaaldrich.com

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 1A / 1B | H314: Causes severe skin burns and eye damage. fishersci.co.uksigmaaldrich.com |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. fishersci.co.uksigmaaldrich.com |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. sigmaaldrich.com |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. sigmaaldrich.com |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation. fishersci.com |

Source: fishersci.comfishersci.co.uksigmaaldrich.comsigmaaldrich.com

The corresponding GHS pictograms for these hazards are:

Corrosion: Representing the risk of severe skin burns and eye damage. sigmaaldrich.comwikipedia.org

Exclamation Mark: Indicating potential for skin sensitization, and acute toxicity (harmful). sigmaaldrich.comwikipedia.org

Safe Handling and Storage Practices

To ensure safety when working with this compound, specific handling and storage procedures must be followed. fishersci.co.uk

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood to keep airborne concentrations low. fishersci.co.ukcoleparmer.com

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation. fishersci.comcoleparmer.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comcoleparmer.com A face shield may be necessary in some situations. tcichemicals.com

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure. fishersci.comcoleparmer.com

Respiratory Protection: If exposure limits are exceeded or if irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator. fishersci.comcoleparmer.com A dust mask (type N95, US) is a recommended filter type. fishersci.comsigmaaldrich.com

Handling:

Avoid contact with skin, eyes, and clothing. coleparmer.comaksci.com

Do not breathe dust, vapor, mist, or gas. fishersci.comcoleparmer.com

Minimize dust generation and accumulation. coleparmer.com

Wash hands and any exposed skin thoroughly after handling. fishersci.comaksci.com Do not eat, drink, or smoke when using this product. fishersci.co.ukcymitquimica.com

Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse. guidechem.comcymitquimica.com

Storage:

Keep containers tightly closed in a dry, cool, and well-ventilated place. fishersci.comcoleparmer.com

Store in a designated corrosives area. fishersci.comthermofisher.com

Due to its sensitivity to air and moisture, it should be stored under an inert atmosphere. fishersci.comthermofisher.comfishersci.co.uk

Store away from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides. fishersci.comfishersci.com

Avoid exposure to excess heat and sources of ignition. fishersci.com

Emergency Procedures and First Aid Measures

Prompt and appropriate action is critical in the event of an emergency involving this compound. Workers should be trained in these procedures. ilo.org

Accidental Release Measures:

For spills, ensure adequate ventilation and use proper personal protective equipment. fishersci.co.ukcoleparmer.com

Evacuate personnel to safe areas and keep people away from and upwind of the spill. fishersci.comfishersci.co.uk

Avoid generating dust. fishersci.co.ukcoleparmer.com

Sweep up or vacuum the material and place it into a suitable, labeled container for disposal. fishersci.co.ukcoleparmer.com The product should not be allowed to enter drains or the environment. fishersci.co.uksigmaaldrich.com

Fire-Fighting Measures:

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, dry sand, or alcohol-resistant foam. fishersci.comcoleparmer.com

Unsuitable Extinguishing Media: Information not available. fishersci.com

Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx). fishersci.comthermofisher.com

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. thermofisher.comcoleparmer.com

First Aid Measures:

Immediate medical attention is required for most exposures. thermofisher.comfishersci.co.uk

Table 2: First Aid for this compound Exposure

| Exposure Route | First Aid Instructions |

|---|---|

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. fishersci.comcoleparmer.com Remove contact lenses if present and easy to do. fishersci.co.uk Seek immediate medical attention. thermofisher.comfishersci.co.uk |

| Skin Contact | Take off immediately all contaminated clothing. fishersci.com Wash off immediately with plenty of water for at least 15 minutes. thermofisher.comfishersci.co.uk Seek immediate medical attention. thermofisher.comfishersci.co.uk |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. fishersci.comcoleparmer.com If not breathing, give artificial respiration. fishersci.co.ukcoleparmer.com Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. thermofisher.comfishersci.co.uk Seek immediate medical attention. fishersci.co.ukcoleparmer.com |

| Ingestion | Do NOT induce vomiting. fishersci.co.ukcoleparmer.com Rinse mouth with water. coleparmer.comcymitquimica.com If the person is conscious and alert, have them drink 2-4 cupfuls of water. coleparmer.com Call a physician or poison control center immediately. fishersci.comthermofisher.com |

Source: fishersci.comthermofisher.comfishersci.co.ukcoleparmer.comcymitquimica.com

Q & A

Basic Research Question

- Hazards : Classified as 6.3A (toxic upon inhalation) and 6.4A (skin irritant) under hazardous substance regulations .

- Handling : Use fume hoods, nitrile gloves, and neutral pH buffers to avoid protonation-induced volatility. Store in inert atmospheres at 2–8°C .

How does this compound influence polymer properties?

Basic Research Question

In polyamide synthesis, its even-odd chain length dictates crystallinity:

- Monoclinic vs. Hexagonal Phases : Polymers with C9 diamine and tridecanedioic acid adopt monoclinic unit cells, while C10 analogs exhibit hexagonal packing, analyzed via XRD .

Synthesis Protocol : Melt polycondensation at 200–220°C under nitrogen, followed by solvent casting for thin-film applications .

Why is this compound preferred in supramolecular chemistry?

Advanced Research Question

Its C9 chain optimally spans crown ether cavities in phenolphthalein-based chemosensors:

- Colorimetric Detection : Binding induces lactone ring opening, generating a quinoid structure with λ_max = 550 nm. Selectivity over C7/C10 diamines is confirmed via UV-Vis titration .

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) reveals entropy-driven binding due to desolvation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。